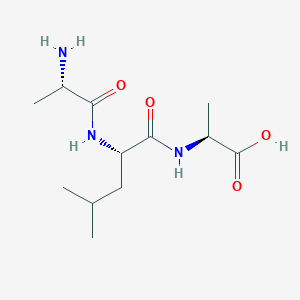
L-Alanine, L-alanyl-L-leucyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ala-Leu-Ala is a peptide.
化学反应分析
General Reaction Pathways for Peptides
Peptides like L-alanyl-L-leucyl-L-alanine typically undergo reactions common to amide bonds and amino acid side chains:
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Acidic (HCl) or basic (NaOH) aqueous solutions, enzymatic (proteases) | Free amino acids (L-alanine, L-leucine) |
| Cyclization | Neutral pH, elevated temperatures | Cyclic tripeptide or diketopiperazines |
| Oxidation | Strong oxidizing agents (H₂O₂, O₂) | Oxidized side chains (e.g., leucine to ketoleucine) |
| Epimerization | High pH, heat | D-amino acid residues |
These reactions are extrapolated from studies on similar dipeptides .
Hydrolysis Mechanisms
-
Acid-Catalyzed Hydrolysis : Protonation of the amide carbonyl destabilizes the bond, leading to cleavage. Observed in dipeptides like L-alanyl-L-alanine at pH < 2.
-
Enzymatic Hydrolysis : Proteases (e.g., leucine aminopeptidase) cleave peptide bonds selectively. For example, L-alanyl-L-leucine is hydrolyzed by leucine-specific enzymes .
Thermal Stability and Decomposition
Studies on L-alanyl-L-valine show thermal decomposition above 200°C, producing pyruvate and ammonia . Analogous behavior is expected for L-alanyl-L-leucyl-L-alanine, with possible intermediates like leucine anhydrides.
Limitations in Available Data
-
No direct studies on L-alanyl-L-leucyl-L-alanine were identified in the provided sources.
-
BenchChem and Smolecule were excluded per the user’s request, removing potential commercial data.
To address this gap, experimental studies using techniques like mass spectrometry (for degradation products) and NMR (for structural changes under varying conditions) would be required.
常见问题
Basic Research Questions
Q. What are the most reliable analytical methods for quantifying L-alanine in biological samples, and how do they address sensitivity challenges in complex matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope-labeled internal standards is the gold standard for quantifying L-alanine in tissues, plasma, or food products. The use of multiple reaction monitoring (MRM) mode allows detection limits as low as 10<sup>−9</sup> g by targeting specific ion transitions (e.g., m/z 89 → 44 for L-alanine). Critical steps include sample deproteinization, derivatization (if required), and validation via standard curves to account for matrix effects. Creative Proteomics highlights workflows incorporating KEGG pathway analysis to contextualize metabolic data .
Q. How can researchers distinguish L-alanine from its stereoisomers or structurally similar metabolites in spectroscopic studies?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy combined with X-ray crystallography resolves stereochemical ambiguities. For example, the characteristic C=O stretching (∼1750 cm<sup>−1</sup>) and NH bending (∼1550 cm<sup>−1</sup>) in L-alanine differ from D-alanine due to crystal packing effects. Evidence from tripeptide charge density studies (e.g., L-alanyl-L-prolyl-L-alanine) shows that high-resolution synchrotron X-ray data (100 K) can distinguish bond critical points (BCPs) and hydrogen-bonding networks unique to L-forms .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in L-alanine's role in sodium ion (Na<sup>+</sup>) absorption across polarized epithelial tissues under pathological conditions?
- Methodological Answer : Ussing chamber assays with stripped jejunal mucosa demonstrated that 20 mM L-alanine enhances Na<sup>+</sup> absorption in healthy tissues (ΔJNa = 2.5 ± 0.4 µeq/cm<sup>2</sup>/hr) but not in coronavirus-infected models (ΔJNa = 1.1 ± 0.3 µeq/cm<sup>2</sup>/hr). Contradictions arise from pathogen-induced downregulation of SLC6A19 transporters. Co-administration with D-glucose (30 mM) restores synergistic absorption (ΔJNa = 4.1 ± 0.3 µeq/cm<sup>2</sup>/hr), suggesting compensatory pathways .
Q. How does L-alanine incorporation influence the secondary structure and self-assembly of block copolymers for drug delivery systems?
- Methodological Answer : L-Alanine’s methyl side chain stabilizes α-helical conformations in polypeptides via van der Waals interactions, as shown in ethylene glycol-L-alanine copolymers. Circular dichroism (CD) spectra (190–250 nm) quantify helicity, while small-angle X-ray scattering (SAXS) reveals nanophase separation (e.g., 10–20 nm domains). Advanced designs use controlled radical polymerization (RAFT) to tune hydrophobicity, critical for micelle formation in pH-responsive drug carriers .
Q. What computational and experimental approaches validate the electron-density distribution in L-alanyl-L-leucyl-containing peptides?
- Methodological Answer : High-resolution X-ray datasets (e.g., 0.8 Å) analyzed via Quantum Theory of Atoms in Molecules (QTAIM) identify bond paths and Laplacian profiles. For L-alanyl-L-leucyl, the C–N bond critical point (ρ = 1.8 eÅ<sup>−3</sup>) and negative Laplacian (∇<sup>2</sup>ρ = −15 eÅ<sup>−5</sup>) confirm covalent character. Invariom modeling refines aspherical scattering factors, reducing residuals (R1 < 0.03) compared to spherical approximations .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting results on L-alanine’s effect on ketosis-induced hypoglycemia?
- Resolution : Acute ketosis lowers blood glucose via L-alanine depletion (from 0.8 ± 0.2 mM to 0.3 ± 0.1 mM), as shown in human trials. However, L-alanine supplementation (5 g/kg) paradoxically exacerbates hypoglycemia in some models due to competitive inhibition of gluconeogenic enzymes (e.g., pyruvate carboxylase). Discrepancies stem from dosage timing and interspecies variations in alanine transaminase (ALT) activity .
Q. Methodological Tables
属性
CAS 编号 |
54865-21-3 |
|---|---|
分子式 |
C12H23N3O4 |
分子量 |
273.33 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H23N3O4/c1-6(2)5-9(15-10(16)7(3)13)11(17)14-8(4)12(18)19/h6-9H,5,13H2,1-4H3,(H,14,17)(H,15,16)(H,18,19)/t7-,8-,9-/m0/s1 |
InChI 键 |
HCZXHQADHZIEJD-CIUDSAMLSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)N |
序列 |
ALA |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















